2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

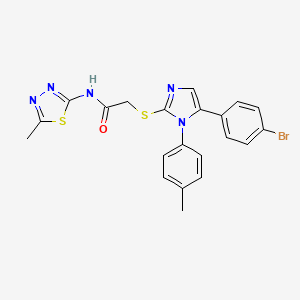

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a central imidazole core substituted with a 4-bromophenyl group at position 5 and a p-tolyl (4-methylphenyl) group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further attached to a 5-methyl-1,3,4-thiadiazol-2-yl heterocycle.

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5OS2/c1-13-3-9-17(10-4-13)27-18(15-5-7-16(22)8-6-15)11-23-21(27)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFSKNAESOJROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which integrates an imidazole ring with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 500.43 g/mol. The presence of bromophenyl and thiadiazolyl moieties contributes to its unique chemical properties, enhancing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H18BrN5OS2 |

| Molecular Weight | 500.43 g/mol |

| CAS Number | 1206990-62-6 |

| Purity | ≥95% |

Anticancer Properties

Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

A notable study evaluated the cytotoxic effects of related compounds against multiple cancer types, revealing IC50 values ranging from 10 to 50 µM for various derivatives, suggesting that structural modifications can enhance activity against specific cancer cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar thioether-linked imidazoles have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer progression and microbial resistance. The thioether linkage enhances the compound's binding affinity to these targets, potentially leading to altered enzymatic activity or receptor modulation .

Case Study 1: Anticancer Efficacy

In a recent study, a series of imidazole derivatives were synthesized and tested for their anticancer efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of related thioether compounds. The results indicated that compounds featuring similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL, suggesting that the presence of halogenated phenyl groups may enhance antifungal activity .

Wissenschaftliche Forschungsanwendungen

2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule with a complex structure that integrates an imidazole ring with various functional groups. It has potential biological activities, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to this imidazole derivative exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study evaluated the cytotoxic effects of related compounds against multiple cancer types, revealing IC50 values ranging from 10 to 50 µM for various derivatives, suggesting that structural modifications can enhance activity against specific cancer cell lines.

Case Study 1: Anticancer Efficacy

One study tested a series of synthesized imidazole derivatives for their anticancer efficacy against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The derivative containing the bromophenyl group showed significant cytotoxicity with an IC50 value of 25 µM against MCF-7 cells, demonstrating its potential as a therapeutic agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar thioether-linked imidazoles have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of related thioether compounds. The results indicated that compounds featuring similar structural motifs inhibited the growth of Candida albicans with an IC50 value of 15 µg/mL, suggesting that the presence of halogenated phenyl groups may enhance antifungal activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Analogous Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

- In contrast, the 4-fluorophenyl group in Compound 9 offers electron-withdrawing effects, which may improve binding to polar enzyme active sites. The p-tolyl (4-methylphenyl) group in the target compound provides electron-donating effects, stabilizing the imidazole ring compared to the 3-chlorophenyl group in ’s compound, which introduces steric and electronic challenges .

- Heterocyclic Variations: The 5-methyl-1,3,4-thiadiazole in the target compound and ’s analog contains sulfur and nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.

- Linker Modifications: The thioether linkage in the target compound and analogs may confer metabolic stability compared to oxygen-based linkers (e.g., phenoxymethyl in Compound 9c ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodological Answer : The compound’s core structure involves imidazole and thiadiazole moieties. Key steps include:

-

Thioether linkage formation : Reacting a substituted imidazole-2-thiol (e.g., 5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol) with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO .

-

Purification : Recrystallization from ethanol or acetonitrile is recommended to achieve >95% purity, as validated by melting point analysis and NMR .

-

Optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry, solvent polarity) and maximize yield. For example, flow chemistry techniques (e.g., continuous reactors) can improve reproducibility for scale-up .

Table 1 : Representative Reaction Conditions and Yields

Step Reagents Solvent Catalyst Yield (%) Reference Thioether formation 2-chloroacetamide derivative, K₂CO₃ DMF None 72–85 Cyclization (thiadiazole) NH₂CSNH₂, H₂SO₄ EtOH – 68

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic peaks:

- Imidazole C-H protons (~7.2–8.5 ppm, aromatic region).

- Thiadiazole methyl group (~2.5 ppm, singlet) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ via ESI-MS, with expected isotopic pattern for bromine (1:1 ratio for /) .

- X-ray Crystallography : Use SHELXL for structure refinement. For example, similar bromophenyl-imidazole derivatives show planar geometries with dihedral angles <10° between aromatic rings .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays, as structurally related imidazole-thiadiazole hybrids show IC₅₀ values in the µM range .

- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Thiadiazole derivatives often exhibit activity via membrane disruption .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Compare to positive controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

-

Substituent Variation : Synthesize analogs with:

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the bromophenyl ring to modulate electron density.

-

Alternative heterocycles (e.g., pyrazole instead of thiadiazole) to assess binding pocket compatibility .

-

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 active site). For example, the thioacetamide group may hydrogen-bond with Arg120 .

Table 2 : SAR Trends in Analogous Compounds

Substituent Biological Activity (IC₅₀, µM) Key Interaction Reference 4-Bromophenyl COX-2: 12.3 ± 1.2 Hydrophobic pocket 4-Fluorophenyl COX-2: 18.9 ± 2.1 Reduced van der Waals

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate:

- LogP (~3.5–4.0, indicating moderate lipophilicity).

- Blood-brain barrier permeability (likely low due to polar thiadiazole).

- Metabolism : CYP450 isoform profiling (e.g., CYP3A4/2D6 susceptibility) via StarDrop or MetaSite .

Q. How should researchers address contradictory data in biological activity or synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and biological assay protocols (e.g., cell passage number, serum batch) .

- Data Triangulation : Cross-validate using orthogonal methods:

- HPLC purity vs. NMR integration.

- Enzymatic assays vs. cellular viability .

- Crystallographic Validation : Resolve structural ambiguities (e.g., tautomerism in imidazole) via single-crystal XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.